

## The Development of SPR741: A Novel Polymyxin Analogue and Antibiotic Potentiator

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

SPR741, a novel, synthetically derived analogue of polymyxin B, represents a significant advancement in the strategy to combat multidrug-resistant (MDR) Gram-negative bacteria. Unlike its parent compound, SPR741 has been specifically engineered to minimize the inherent nephrotoxicity associated with polymyxins while retaining the ability to disrupt the outer membrane of Gram-negative pathogens.[1][2][3] This targeted modification results in a compound with minimal intrinsic antibacterial activity but a potent capacity to potentiate a wide range of otherwise ineffective antibiotics.[3][4][5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of SPR741, presenting key data and experimental methodologies for the scientific community.

# Introduction: The Challenge of Gram-Negative Resistance and the Advent of Potentiators

The escalating crisis of antibiotic resistance, particularly among Gram-negative bacteria, has created an urgent need for innovative therapeutic strategies. The complex outer membrane of these pathogens serves as a formidable barrier, preventing many antibiotics from reaching their intracellular targets.[7][8] One promising approach is the use of "potentiators," molecules that can permeabilize this outer membrane, thereby restoring or enhancing the activity of existing



antibiotics.[7] **SPR741** (also known as NAB741) emerged from this strategy as a clinical-stage candidate.[9][10]

### **Discovery and Chemical Optimization**

**SPR741** is a cationic peptide derived from polymyxin B.[10] Key structural modifications were introduced to mitigate the dose-limiting nephrotoxicity of polymyxins, which is primarily attributed to the molecule's positive charge and lipophilic fatty acid side chain.[1][2] In **SPR741**, the hydrophobic tail of polymyxin B is removed and replaced with an acetylated terminal amine, and a diaminobutyric acid (DAB) residue is substituted with a serine. These changes reduce both the hydrophobicity and the net positive charge of the molecule.[11]

Chemical Structure of SPR741

Molecular Formula: C44H73N13O13[7][12]

Molar Mass: 992.146 g·mol-1[7]

# Mechanism of Action: Perturbation of the Outer Membrane

**SPR741**'s primary mechanism of action is the disruption of the outer membrane of Gramnegative bacteria.[8][13] It interacts with the lipid A component of lipopolysaccharide (LPS), leading to a disorganization of the outer membrane's integrity.[13] This perturbation creates transient pores or channels, increasing the permeability of the membrane to other molecules, including co-administered antibiotics that would otherwise be excluded.[10][14]

Unlike polymyxin B, **SPR741** exhibits minimal activity against the inner cytoplasmic membrane, which is a key factor in its improved safety profile.[8][11] Studies using atomic force microscopy have visualized the undulating and crevice-forming effects of **SPR741** on the bacterial surface. [11] Furthermore, gene expression analyses have shown that **SPR741** induces the RcsAB stress response, a sensor for outer membrane perturbation.[8][11]





Click to download full resolution via product page

Mechanism of **SPR741**-mediated antibiotic potentiation.

# Preclinical Development In Vitro Activity



**SPR741** has demonstrated the ability to significantly potentiate the activity of a broad range of antibiotics against various Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[6][7] This potentiation is evidenced by substantial reductions in the minimum inhibitory concentrations (MICs) of the partner antibiotics when coadministered with **SPR741**.

Table 1: In Vitro Potentiation of Various Antibiotics by SPR741 against E. coli

| Antibiotic   | E. coli<br>Subset             | MIC90<br>(mg/L) -<br>Antibiotic<br>Alone | MIC90<br>(mg/L) -<br>Antibiotic +<br>SPR741 (8<br>mg/L) | Fold-<br>Decrease in<br>MIC90 | Reference |
|--------------|-------------------------------|------------------------------------------|---------------------------------------------------------|-------------------------------|-----------|
| Minocycline  | All                           | -                                        | 0.5 - 2                                                 | 4 to 32-fold                  | [15]      |
| Azithromycin | Non-<br>AmpC/MBL<br>producers | >16                                      | 2 - 4                                                   | ≥8 to 16-fold                 | [16]      |
| Fusidic Acid | All                           | >64                                      | 4 - 8                                                   | ≥16 to 32-fold                | [15]      |
| Temocillin   | KPC-<br>producers             | 16                                       | 2                                                       | 8-fold                        | [17]      |
| Mecillinam   | MBL-<br>producers             | >256                                     | 4                                                       | ≥64-fold                      | [17]      |

### In Vivo Efficacy

The potentiation effect of **SPR741** has been confirmed in various animal models of infection, most notably the neutropenic murine thigh and pulmonary infection models.

Table 2: In Vivo Efficacy of **SPR741** in Combination Therapy



| Animal<br>Model             | Pathogen                                                  | Combinatio<br>n Therapy  | Efficacy<br>Endpoint                      | Outcome                                                   | Reference |
|-----------------------------|-----------------------------------------------------------|--------------------------|-------------------------------------------|-----------------------------------------------------------|-----------|
| Neutropenic<br>Murine Thigh | MDR<br>Enterobacteri<br>aceae                             | Azithromycin<br>+ SPR741 | Change in<br>log10<br>CFU/thigh at<br>24h | -0.53 ± 0.82<br>log10<br>reduction                        | [18]      |
| Murine<br>Pulmonary         | XDR A.<br>baumannii                                       | Rifampin +<br>SPR741     | Survival Rate                             | 90% survival with combination vs. 50% with rifampin alone | [2]       |
| Murine<br>Pulmonary         | XDR A.<br>baumannii                                       | Rifampin +<br>SPR741     | Bacterial<br>Burden                       | 2.0-log10<br>reduction vs.<br>rifampin<br>alone           | [1]       |
| Neutropenic<br>Murine Thigh | E. coli, K.<br>pneumoniae,<br>E. cloacae, A.<br>baumannii | Rifampin +<br>SPR741     | Bacterial<br>Burden                       | Significant<br>reductions<br>below stasis                 | [19]      |

## **Clinical Development**

**SPR741** has undergone Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.

#### **Pharmacokinetics**

In a Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study (NCT03022175), **SPR741** was administered intravenously.[9][20]

Table 3: Pharmacokinetic Parameters of **SPR741** in Healthy Volunteers (Single Ascending Dose)



| Dose (mg) | Cmax (μg/mL)<br>(Mean ± SD) | AUC0-inf<br>(μg·h/mL)<br>(Mean ± SD) | t1/2 (h) (Mean<br>± SD) | Reference |
|-----------|-----------------------------|--------------------------------------|-------------------------|-----------|
| 100       | 10.3 ± 1.5                  | 18.2 ± 3.4                           | $2.0 \pm 0.4$           | [5]       |
| 200       | 20.1 ± 3.5                  | 37.8 ± 7.2                           | 2.2 ± 0.3               | [5]       |
| 400       | 41.5 ± 7.1                  | 80.3 ± 13.9                          | 2.5 ± 0.4               | [5]       |
| 800       | 85.1 ± 14.2                 | 173.0 ± 31.9                         | 2.8 ± 0.4               | [5]       |

#### Key Findings:

- SPR741 demonstrated a linear and proportional pharmacokinetic profile with increasing single doses up to 800 mg.[5]
- The mean half-life (t1/2) after single doses ranged from 2.0 to 3.8 hours.[5][21]
- After multiple doses, the mean half-life was approximately 2.2 hours on day 1 and up to
   14.0 hours on day 14, with no evidence of accumulation.[3][4]
- A significant portion of the administered dose (>50% for doses of 100 to 800 mg) was excreted in the urine within the first 4 hours.[3][4]

### **Safety and Tolerability**

**SPR741** was generally well-tolerated in Phase 1 trials at single doses up to 800 mg and multiple doses up to 600 mg every 8 hours for 14 days.[9] A subsequent drug-drug interaction study (NCT03376529) found that the pharmacokinetic profiles of **SPR741** and partner  $\beta$ -lactam antibiotics (piperacillin-tazobactam, ceftazidime, and aztreonam) were unchanged upon coadministration.[3][4]

# **Experimental Protocols**In Vitro Susceptibility Testing: Broth Microdilution

The determination of Minimum Inhibitory Concentrations (MICs) is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07 document.[5]





Click to download full resolution via product page

Workflow for MIC determination via broth microdilution.

### **Synergy Testing: Checkerboard Assay**

The checkerboard assay is used to assess the synergistic effect of **SPR741** in combination with a partner antibiotic.

- Plate Setup: Two-fold serial dilutions of **SPR741** are made along the y-axis of a 96-well microtiter plate, and serial dilutions of the partner antibiotic are made along the x-axis.[22]
- Inoculation: Each well is inoculated with a standardized bacterial suspension (~5 x 10^5 CFU/mL).[19]
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
  - FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[23]
  - Synergy: FICI ≤ 0.5
  - No interaction: 0.5 < FICI ≤ 4</li>
  - Antagonism: FICI > 4[23]



# In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[24][25]

- Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[9]
   [24]
- Infection: A defined inoculum of the bacterial pathogen (e.g., 10<sup>6</sup> 10<sup>7</sup> CFU/mL) is injected into the thigh muscle of the mice.[1]
- Treatment: Treatment with **SPR741**, the partner antibiotic, or the combination is initiated at a specified time post-infection (e.g., 2 hours).
- Assessment: At a predetermined endpoint (e.g., 24 hours post-infection), mice are
  euthanized, and the thigh muscles are excised, homogenized, and plated for bacterial
  enumeration (CFU counting).
- Outcome: Efficacy is typically measured as the change in log10 CFU per thigh compared to the starting inoculum or an untreated control group.

#### Conclusion

**SPR741** is a promising antibiotic potentiator that addresses a critical need in the fight against Gram-negative bacterial infections. Through targeted chemical modifications, the toxicity associated with the polymyxin class has been significantly reduced while preserving the crucial outer membrane-disrupting activity. Preclinical and early clinical data have demonstrated its ability to restore the activity of numerous antibiotics against MDR pathogens. The continued development of **SPR741** in combination with various antibiotic partners holds the potential to provide valuable new treatment options for serious and life-threatening infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. noblelifesci.com [noblelifesci.com]
- 2. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 7. SPR741 Wikipedia [en.wikipedia.org]
- 8. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue SPR741 from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GSRS [precision.fda.gov]
- 13. Compound | AntibioticDB [antibioticdb.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. In Vitro Activity Analysis of a New Polymyxin, SPR741, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Antimicrobial Effects of a New Polymyxin Molecule (SPR741) When Tested in Combination with a Series of β-Lactam Agents Against a Challenge Set of Gram-Negative







Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]
- 19. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 22. emerypharma.com [emerypharma.com]
- 23. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 24. Neutropenic thigh mouse model REVIVE [revive.gardp.org]
- 25. criver.com [criver.com]
- To cite this document: BenchChem. [The Development of SPR741: A Novel Polymyxin Analogue and Antibiotic Potentiator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930326#discovery-and-development-of-spr741]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com